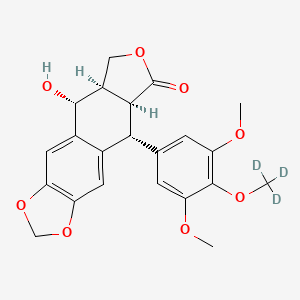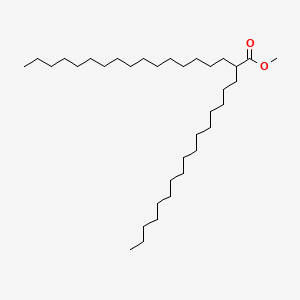
Methyl 2-hexadecyloctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a type of fatty acid ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hexadecyloctadecanoate can be synthesized through the esterification of octadecanoic acid (stearic acid) with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
C18H36O2 (stearic acid) + CH3OH (methanol) → C35H70O2 (methyl 2-hexadecyloctadecanoate) + H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield . The product is then purified through distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hexadecyloctadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Octadecanoic acid derivatives.
Reduction: Hexadecanol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-hexadecyloctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a model compound in lipidomics.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of methyl 2-hexadecyloctadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes . Additionally, it can act as a substrate for enzymes such as lipases, which catalyze the hydrolysis of ester bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hexadecanoate: Similar in structure but with a shorter carbon chain.
Methyl octadecanoate: Similar in structure but lacks the hexadecyl group.
Ethyl 2-hexadecyloctadecanoate: Similar but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-hexadecyloctadecanoate is unique due to its long carbon chain and the presence of both hexadecyl and octadecanoate groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific lipid interactions and stability .
Propriétés
IUPAC Name |
methyl 2-hexadecyloctadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H70O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(35(36)37-3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANORRUFCGHSKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H70O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromobenzo[d]oxazol-2-amine](/img/structure/B592044.png)
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)
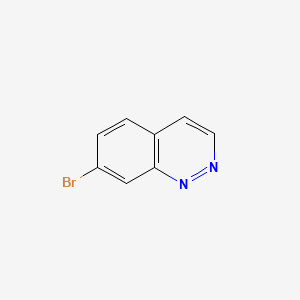
![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)
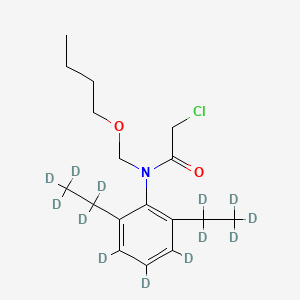

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)
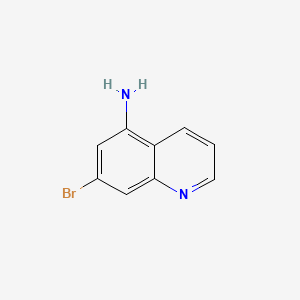

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
